Direct Co-crystal Structure with BAZ2B at 2.10 Å Resolution Confirms Defined Binding Mode
This is the only fragment in its immediate chemical series for which a high-resolution (2.10 Å) crystal structure of the BAZ2B bromodomain complex has been publicly deposited (PDB 5CUB), with R-Value Free: 0.215 and R-Value Work: 0.173 [1]. This provides unambiguous spatial coordinates for the binding pose, a critical advantage for structure-guided optimization. In contrast, other fragments from the same screen, such as 4'-Hydroxyacetophenone (PDB 5CQ8) or 2-Amino-6-chlorobenzothiazole (PDB 5CU8), bind in distinct subsites and cannot substitute for the piperazine-benzoate interaction fingerprint [2].
| Evidence Dimension | Crystallographic resolution and binding mode uniqueness |
|---|---|
| Target Compound Data | 2.10 Å resolution; R-Free: 0.215; R-Work: 0.173 (PDB 5CUB) |
| Comparator Or Baseline | 4'-Hydroxyacetophenone (PDB 5CQ8) and 2-Amino-6-chlorobenzothiazole (PDB 5CU8) – different chemical scaffolds with distinct binding poses |
| Quantified Difference | Only fragment with a piperazine-benzoate core solved in BAZ2B; structural comparison reveals exclusive hydrogen-bonding network with Asn1944 and Tyr1881 |
| Conditions | X-ray crystallography; BAZ2B bromodomain (Homo sapiens) co-crystallized with ligand |
Why This Matters
For a procurement decision, the availability of a public, high-resolution structure eliminates the time and cost of de novo co-crystallization and provides a structural hypothesis for immediate medicinal chemistry elaboration.
- [1] PDB 5CUB: Crystal structure of the bromodomain of bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) in complex with 314268-40-1. RCSB Protein Data Bank. Deposited: 2015-07-24. View Source
- [2] Comparison to other BAZ2B fragment structures: PDB 5CQ8 (4'-Hydroxyacetophenone) and PDB 5CU8 (2-Amino-6-chlorobenzothiazole). View Source
